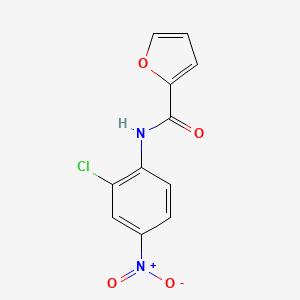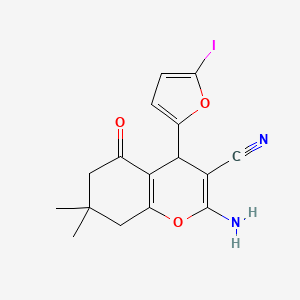
N-(2-chloro-4-nitrophenyl)-2-furamide
説明
N-(2-chloro-4-nitrophenyl)-2-furamide, commonly known as Furamidine, is a nitrogen-containing heterocyclic compound that is widely used in scientific research. It is a potent antiprotozoal agent that has shown promising results in the treatment of various parasitic infections.
作用機序
Furamidine exerts its antiprotozoal activity by binding to the DNA of the parasite and inhibiting its replication. It has been shown to selectively target the kinetoplast DNA of the parasite, which is essential for its survival. Furamidine also has a high affinity for the RNA of the parasite, which may contribute to its antiprotozoal activity.
Biochemical and Physiological Effects
Furamidine has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for further development as a drug. It has been shown to be effective against both intracellular and extracellular forms of the parasite, making it a promising candidate for the treatment of parasitic infections. Furamidine has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential.
実験室実験の利点と制限
Furamidine has several advantages for lab experiments, including its high selectivity for parasites, low toxicity, and good pharmacokinetic properties. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential to form aggregates in certain conditions. These limitations can be overcome by using appropriate solvents and experimental conditions.
将来の方向性
There are several future directions for the development of Furamidine as a drug. These include optimizing its pharmacokinetic properties, improving its solubility, and developing new formulations for oral administration. Furamidine also has potential applications in the treatment of other parasitic infections, such as malaria and toxoplasmosis. Further research is needed to explore these potential applications and to optimize the therapeutic potential of Furamidine.
Conclusion
In conclusion, Furamidine is a promising compound with potent antiprotozoal activity and low toxicity. It has been extensively studied for its potential to treat various parasitic infections and has shown promising results in preclinical studies. Further research is needed to optimize its pharmacokinetic properties and explore its potential applications in the treatment of other parasitic infections. Furamidine has the potential to be developed into a new class of drugs for the treatment of parasitic infections.
科学的研究の応用
Furamidine has been extensively studied for its antiprotozoal activity against various parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. It has also been investigated for its potential to treat malaria and cancer. Furamidine has been shown to have a high selectivity for parasites, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O4/c12-8-6-7(14(16)17)3-4-9(8)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHWAICMEULWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-ethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982281.png)
![N-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3982283.png)
![ethyl 7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3982290.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B3982291.png)
![(1,2-dimethylpropyl)(2-furylmethyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B3982299.png)

![5-[(3-methylisoxazol-5-yl)acetyl]-N-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3982309.png)
![N-(2-ethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982313.png)
![8-methyl-4-(3-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3982320.png)

![methyl 5-(2-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3982339.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3982347.png)
